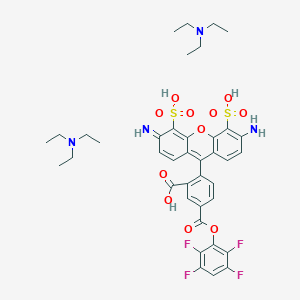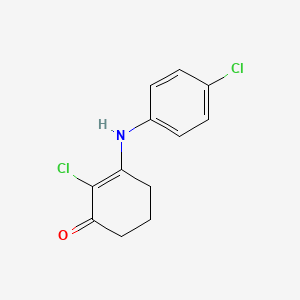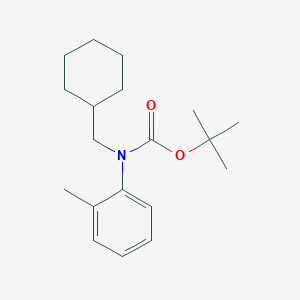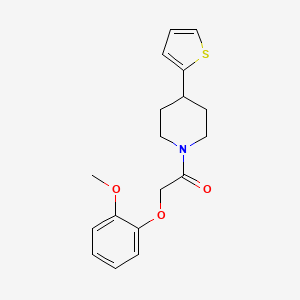
Tfax 488, tfp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tfax 488, tfp is an amine reactive green fluorescent dye . It is insensitive to pH in the range 4 - 10 and forms bright and photostable conjugates with proteins and antibodies . It is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes .
Chemical Reactions Analysis
This compound is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes . It forms bright and photostable conjugates with proteins and antibodies .Physical And Chemical Properties Analysis
This compound is soluble in DMSO . It has an excitation maximum of 495 nm and an emission maximum of 515 nm. Its extinction coefficient is 73,000 M-1cm-1 and its quantum yield is 0.92 .科学的研究の応用
Catalytic C–F Activation
Tfax 488 and Tfp (3,3,3-trifluoropropene) are utilized in catalytic processes involving cationic group IV metallocenes. This catalysis leads to the cleavage of sp3 C–F bonds in Tfp, forming products like difluoroallyl aromates (DFAArs). Such reactions are critical in the chemical industry for producing various fluorinated compounds (Lanzinger et al., 2015).
Agricultural Productivity and Climate Change
Although not directly related to Tfax 488 and Tfp, studies have shown that climate change significantly affects global agricultural total factor productivity (TFP). Anthropogenic climate change has notably reduced global agricultural TFP, impacting food production and sustainability (Ortiz-Bobea et al., 2021).
Thin Film Packaging for MEMS
Thin Film Packaging (TFP) technology is essential in the microelectromechanical systems (MEMS) industry for protecting devices against degradation during manufacturing processes. This technology demonstrates the importance of advanced material science in safeguarding delicate electronic components (Charlotte et al., 2010).
Environmental and Health Impact of TFAs
Biochemical Analysis Techniques
Tfax 488 and Tfp might be used in biochemical analysis, such as frequency analysis of fibrillation (FAF) and time‐frequency analysis (TFA), for studying electrical remodeling in medical conditions like atrial fibrillation (Bollmann et al., 2003).
Impact of Global Environmental Regulations
The use of Tfax 488 and Tfp-like compounds, such as trifluoroacetic acid (TFA), in industries has environmental implications, as observed in studies on Arctic ice cores. This research shows the increased environmental burden of persistent and potentially toxic short-chain perfluoroalkylcarboxylic acids due to global regulation (Pickard et al., 2020).
Type IV Fimbria Gene Cluster Research
In microbiology, research on Type IV pili (Tfp) of gram-negative species, like Actinobacillus pleuropneumoniae, is significant. This research explores Tfp gene regulation in response to environmental conditions, crucial for understanding bacterial pathogenesis and developing treatments (Boekema et al., 2004).
Pharmacological Applications
TFP, as a drug component, has been studied for its potential role in combating antibiotic-resistant bacteria. This highlights the importance of chemical compounds like TFP in developing new therapeutic strategies against resistant pathogens (Andersson et al., 2016).
Educational Research
Research on the application of scientific methods in education, particularly in teaching practices, is vital. This research can indirectly inform the usage of scientific concepts like TFP in educational settings (Bajić et al., 2021).
Climate Change and Agricultural Productivity
Furthering the understanding of climate change's impact on agricultural productivity, studies on global agricultural total factor productivity (TFP) reveal the adverse effects of anthropogenic climate change on farming and food security (Ortiz-Bobea et al., 2020).
作用機序
Target of Action
Tfax 488, TFP is a green fluorescent dye that primarily targets proteins or antibodies, such as goat anti-mouse IgG and streptavidin . These proteins play crucial roles in various biological processes, including immune response and biotin-avidin interactions.
Mode of Action
this compound interacts with its targets by forming exceptionally bright, photostable conjugates . This interaction is facilitated by the dye’s amine-reactive properties . The resulting conjugates are stable and resistant to pH changes within a broad range (pH 4-10) .
Pharmacokinetics
Its photostability suggests that it remains stable and active for a prolonged period .
Result of Action
The primary result of this compound’s action is the formation of bright, photostable conjugates with proteins or antibodies . These conjugates can be used in various research applications, including fluorescence microscopy and flow cytometry, to study the distribution and behavior of the target proteins or antibodies.
Action Environment
this compound exhibits pH-insensitivity over a very broad range (pH 4-10), suggesting that it can function effectively in various environmental conditions . .
将来の方向性
特性
IUPAC Name |
2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid;N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDXHCOMIZOUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44F4N4O11S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine](/img/structure/B2810803.png)
![5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B2810804.png)
![2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2810808.png)


![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)
![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)